1-(1,3-Thiazol-5-yl)but-2-yn-1-ol
Description
Properties
Molecular Formula |
C7H7NOS |
|---|---|
Molecular Weight |
153.20 g/mol |
IUPAC Name |
1-(1,3-thiazol-5-yl)but-2-yn-1-ol |
InChI |
InChI=1S/C7H7NOS/c1-2-3-6(9)7-4-8-5-10-7/h4-6,9H,1H3 |
InChI Key |
PXWIUXNERUMWCS-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(C1=CN=CS1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Overview
The synthesis of 1-(1,3-Thiazol-5-yl)but-2-yn-1-ol generally follows a multi-step process:
Synthesis of α-halo-alkynyl ketone or aldehyde precursor : The key precursor is often a 5-bromo- or 5-chloro-substituted but-2-yn-1-ol or its protected derivative. This compound can be prepared by halogenation of but-2-yn-1-ol or by coupling reactions involving alkynes and halogenated reagents.
Formation of thioamide intermediate : An appropriate amide or nitrile precursor is converted into the corresponding thioamide using sulfurizing agents such as Lawesson’s reagent or phosphorus pentasulfide.
Hantzsch-type cyclization : The thioamide intermediate is reacted with the α-halo-alkynyl ketone or aldehyde under reflux in an inert solvent (e.g., toluene, ethanol) to afford the thiazole ring with the but-2-yn-1-ol substituent at the 5-position.
Purification and characterization : The product is purified via column chromatography and characterized by spectroscopic methods such as NMR, IR, and mass spectrometry.
Example of a Reported Procedure
- A thioamide intermediate is prepared by treating the corresponding amide with Lawesson’s reagent in refluxing toluene.
- The thioamide is then condensed with 5-bromo-but-2-yn-1-ol under reflux conditions to yield 1-(1,3-Thiazol-5-yl)but-2-yn-1-ol.
- The reaction typically proceeds with moderate to good yields (50–80%) depending on the substrate purity and reaction conditions.
- The final product is isolated by silica gel chromatography and confirmed by ^1H and ^13C NMR spectroscopy, showing characteristic signals for the thiazole ring and the alkynyl alcohol moiety.
Alternative Synthetic Approaches
Multicomponent Reactions (MCRs)
Recent advances in multicomponent reactions provide efficient one-pot methods to assemble thiazole derivatives, including alkynyl-substituted analogues. For example:
- A three-component reaction involving a primary amine, carbon disulfide, and an α-haloketone bearing an alkynyl substituent can yield thiazoline intermediates, which can be oxidized or further transformed into thiazoles.
- Microwave-assisted synthesis accelerates these reactions, improving yields and reducing reaction times.
Transition Metal-Catalyzed Cross-Coupling
- Palladium-catalyzed Sonogashira coupling of 5-halothiazole derivatives with terminal alkynes bearing hydroxyl groups can be employed to introduce the but-2-yn-1-ol substituent at the 5-position.
- This method offers regioselectivity and functional group tolerance, allowing the synthesis of 1-(1,3-Thiazol-5-yl)but-2-yn-1-ol under mild conditions.
Comparative Data Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Hantzsch Cyclization | Thioamide, α-halo-alkynyl ketone | Reflux in toluene or ethanol | 50–80 | Straightforward, well-established | Multi-step, moderate yields |
| Multicomponent Reaction (MCR) | Primary amine, carbon disulfide, α-haloketone | Microwave-assisted, one-pot | 60–85 | One-pot, atom-efficient | Requires optimization |
| Sonogashira Cross-Coupling | 5-Halothiazole, terminal alkyne | Pd catalyst, mild temperatures | 70–90 | High regioselectivity, functional group tolerance | Requires expensive catalysts |
Research Findings and Notes
- The Hantzsch method remains the most widely used synthetic route due to its reliability and the availability of starting materials.
- Multicomponent reactions are gaining traction for their efficiency and green chemistry benefits, although their application to 1-(1,3-Thiazol-5-yl)but-2-yn-1-ol specifically requires further optimization.
- Transition metal-catalyzed coupling reactions provide a modular approach to diversify the alkynyl substituent but may involve higher costs and catalyst removal challenges.
- Careful control of reaction conditions such as temperature, solvent, and stoichiometry is critical to maximize yield and purity.
- Spectroscopic characterization confirms the integrity of the thiazole ring and the alkynyl alcohol functionality, with diagnostic NMR shifts and IR absorption bands for the alkyne and hydroxyl groups.
Chemical Reactions Analysis
1-(1,3-Thiazol-5-yl)but-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(1,3-Thiazol-5-yl)but-2-yn-1-ol is an organic compound that contains a thiazole ring, which is a five-membered heterocyclic ring that includes three carbon atoms, one sulfur atom, and one nitrogen atom. It has a molecular weight of 153.20 g/mol. The presence of alkyne and thiazole functional groups suggests it can be used as a building block for creating more complex molecules in organic synthesis.
Scientific Research Applications
1-(1,3-Thiazol-5-yl)but-2-yn-1-ol is characterized by its potential applications in medicinal and industrial chemistry. Research indicates that it possesses biological activities, especially in antimicrobial, antifungal, and antiviral research. The thiazole ring enhances its interaction with biological targets, making it a candidate for therapeutic applications against infections and diseases.
Medicinal Chemistry Research is being done to explore its potential as a therapeutic agent for cancer and infectious diseases. Thiazole derivatives often exhibit significant pharmacological properties because of their ability to interact with enzymes and receptors in biological systems.
Antimicrobial Research The design and development of antimicrobial agents with different modes of action is receiving attention because of the growth of bacterial resistance . Novel agents are needed that target both sensitive and resistant strains with different modes of action .
Industrial Chemistry The rigidity and functionality in the molecule could be of interest for researchers in material science exploring new materials with specific properties. It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1,3-Thiazol-5-yl)but-2-yn-1-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors in biological systems, potentially inhibiting or activating biochemical pathways . This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity :
- Alkoxybenzamide derivatives () exhibit antifungal activity likely due to the electron-withdrawing benzamide group, which enhances membrane penetration. In contrast, the propargyl alcohol group in the target compound may favor interactions with polar enzyme active sites .
- Thienyl-thiazole hydrazine derivatives () show enzyme stabilization via hydrophobic interactions; the alkyne in 1-(1,3-Thiazol-5-yl)but-2-yn-1-ol could reduce such interactions but introduce rigidity .
Electronic and Steric Properties :
- Morpholine-containing thiazoles () demonstrate antioxidant properties attributed to electron-donating morpholine groups. The propargyl alcohol’s hydroxyl group may similarly act as a radical scavenger, though its efficacy would depend on substituent positioning .
- The bicyclohexane-carboxylic acid derivative () highlights how rigid scaffolds improve target selectivity. The alkyne in the target compound may confer analogous rigidity but with greater synthetic versatility .
Spectroscopic and Analytical Comparisons
- IR Spectroscopy :
- NMR Spectroscopy :
Pharmacological and Physicochemical Properties
- Solubility and Stability: Piperazine-thiazole hydrochlorides () exhibit high solubility due to ionizable groups. The target compound’s hydroxyl group may improve water solubility relative to nonpolar analogs but less than ionizable derivatives . Metabolic stability of the alkyne group (resistant to oxidation) could surpass morpholine or thienyl groups, which are prone to enzymatic degradation .
Target Selectivity :
- Thiazole-piperazine derivatives () target histamine receptors via amine interactions. The propargyl alcohol’s hydroxyl group may redirect selectivity toward kinases or dehydrogenases with polar binding pockets .
Biological Activity
1-(1,3-Thiazol-5-yl)but-2-yn-1-ol is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a thiazole ring and an alkyne functional group, suggests a diverse range of interactions with biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound 1-(1,3-Thiazol-5-yl)but-2-yn-1-ol features a thiazole moiety that is known for its biological significance. The presence of the hydroxyl group (–OH) enhances its solubility and may influence its interaction with biological targets.
The biological activity of 1-(1,3-Thiazol-5-yl)but-2-yn-1-ol is believed to arise from its ability to interact with specific molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit various enzymes, disrupting metabolic pathways essential for cell survival.
- DNA Interaction : It has been suggested that it can bind to DNA, potentially interfering with replication and transcription processes.
These actions can lead to significant biological effects, including antimicrobial and anticancer activities.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to 1-(1,3-Thiazol-5-yl)but-2-yn-1-ol have shown efficacy against various pathogens:
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-(1,3-Thiazol-5-yl)but-2-yn-1-ol | C. albicans | 3.92–4.01 mM |
| 1-(1,3-Thiazol-5-yl)but-2-yn-1-ol | A. niger | 4.01–4.23 mM |
These values indicate that the compound's activity is comparable to established antifungal agents like fluconazole .
Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively studied. For example, a related thiazole compound demonstrated significant cytotoxicity against colon carcinoma cell lines:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 24a | HCT-15 | 1.61 ± 1.92 |
| 24b | HCT-15 | 1.98 ± 1.22 |
These results suggest that structural modifications in thiazole compounds can enhance their anticancer properties .
Study on Anticancer Mechanism
A study published in the Journal of Medicinal Chemistry investigated a series of thiazole derivatives for their ability to inhibit HSET (KIFC1), a kinesin involved in mitotic spindle formation in cancer cells. The compounds exhibited micromolar inhibition levels and induced multipolar spindle formation in centrosome-amplified cancer cells . This highlights the potential of thiazole derivatives as targeted anticancer therapies.
Structure–Activity Relationship (SAR)
The SAR studies have shown that modifications to the thiazole ring and adjacent functional groups significantly affect biological activity. For instance, the introduction of electron-donating or withdrawing groups can enhance or diminish the efficacy against specific cancer cell lines .
Q & A
Q. What are the recommended synthetic routes for preparing 1-(1,3-Thiazol-5-yl)but-2-yn-1-ol in a laboratory setting?
- Methodological Answer : The synthesis typically involves coupling a thiazole derivative with a propargyl alcohol precursor. A plausible route is the Sonogashira coupling between 5-bromo-1,3-thiazole and but-2-yn-1-ol under palladium catalysis (e.g., Pd(PPh₃)₄) with a copper iodide co-catalyst in anhydrous THF. Reaction conditions (temperature, solvent purity, and inert atmosphere) must be optimized to avoid alkyne polymerization . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures isolation of the target compound.
Q. How should researchers safely handle 1-(1,3-Thiazol-5-yl)but-2-yn-1-ol to minimize exposure risks?
- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood to prevent inhalation or skin contact. Store the compound in a cool, dry environment under nitrogen to avoid degradation. Spill management requires neutralization with inert adsorbents (e.g., vermiculite) and disposal as hazardous waste. Refer to Safety Data Sheets (SDS) for analogous propargyl alcohols (e.g., prop-2-yn-1-ol, CAS 107-19-7) for emergency protocols .
Q. What spectroscopic techniques are most effective for characterizing the structure of 1-(1,3-Thiazol-5-yl)but-2-yn-1-ol?
- Methodological Answer :
- ¹H/¹³C NMR : Identify the thiazole ring protons (δ 7.5–8.5 ppm) and alkyne-proximal hydroxyl group (δ 2.5–3.5 ppm, broad).
- IR Spectroscopy : Confirm the presence of -OH (3200–3600 cm⁻¹) and C≡C (2100–2260 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₇H₇NOS) with accurate mass measurement.
Cross-reference with published data for structurally related thiazole-alkyne hybrids .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing 1-(1,3-Thiazol-5-yl)but-2-yn-1-ol under varying catalytic conditions?
- Methodological Answer : Systematically test catalysts (e.g., PdCl₂(PPh₃)₂ vs. Pd(OAc)₂), ligands (e.g., PPh₃ vs. XPhos), and solvents (THF vs. DMF). Monitor reaction progress via TLC or GC-MS. For example, highlights the use of NaCNBH₃ in AcOH/MeOH for selective reductions, which could inspire analogous optimizations for byproduct suppression. Statistical tools like Design of Experiments (DoE) may identify critical factors (e.g., temperature, stoichiometry) .
Q. What strategies are effective in resolving contradictory data between computational predictions and experimental results for the reactivity of 1-(1,3-Thiazol-5-yl)but-2-yn-1-ol?
- Methodological Answer : Re-evaluate computational models (e.g., DFT calculations) using higher-level basis sets (e.g., B3LYP/6-311+G(d,p)) to better approximate electron density around the thiazole and alkyne moieties. Validate docking studies (e.g., AutoDock Vina) with experimental binding assays, as demonstrated in for similar thiazole-acetamide hybrids. Discrepancies may arise from solvation effects or unaccounted steric interactions .
Q. How does the electronic nature of the thiazole ring influence the stability and reactivity of 1-(1,3-Thiazol-5-yl)but-2-yn-1-ol in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing thiazole ring enhances the electrophilicity of the alkyne, facilitating nucleophilic additions. However, steric hindrance at the 5-position may reduce accessibility. Compare reactivity with analogs (e.g., 2-aminothiazole derivatives in ) to isolate electronic vs. steric contributions. Cyclic voltammetry can quantify redox behavior, while Hammett plots correlate substituent effects with reaction rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
